2-((4-Aminophenyl)methyl)nota, a compound of interest in medicinal chemistry, is a derivative of nota, which is significant for its potential applications in radiopharmaceuticals and bioconjugation. This compound features a 4-aminophenyl group that enhances its reactivity and biological activity. The synthesis and characterization of this compound are crucial for understanding its chemical behavior and potential applications in scientific research.
The compound is derived from various synthetic pathways involving the reaction of aminophenyl derivatives with other chemical entities. The synthesis often involves the use of specific reagents and conditions to achieve desired yields and purity levels.
2-((4-Aminophenyl)methyl)nota can be classified as an aromatic amine due to the presence of the amino group attached to an aromatic ring. It falls under the category of organic compounds with potential applications in pharmaceuticals, particularly in the development of diagnostic agents.
The synthesis of 2-((4-Aminophenyl)methyl)nota typically involves several key steps:
The synthesis process may involve:
For example, a method described involves heating p-toluidine with sulfur at elevated temperatures (300 °C to 450 °C) under pressure, leading to high yields of related compounds .
2-((4-Aminophenyl)methyl)nota can undergo various chemical reactions, including:
The reactivity profile is influenced by:
The mechanism of action for compounds like 2-((4-Aminophenyl)methyl)nota typically involves:
Studies indicate that compounds with similar structures have shown promising results in targeted drug delivery systems and imaging applications due to their ability to selectively bind to biological markers .
Relevant analyses include:
2-((4-Aminophenyl)methyl)nota has several potential applications:
2-((4-Aminophenyl)methyl)NOTA is a bifunctional chelator derivative of the macrocyclic ligand NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). Its molecular formula is C₁₉H₂₈N₄O₆, corresponding to a molecular weight of 408.45 g/mol for the free base form. The compound systematically integrates an aminobenzyl group (-CH₂C₆H₄NH₂) at the 2-position of the NOTA scaffold, enabling covalent conjugation to biomolecules via the aniline's primary amine while retaining NOTA's metal-chelating properties. This structural feature classifies it as a bifunctional chelating agent (BFC), critical for developing targeted radiopharmaceuticals [1] [2].
The tetra hydrochloride salt form (C₁₉H₂₈N₄O₆·4HCl) has a molecular weight of 554.29 g/mol and is the most common formulation for experimental use. Its stereochemistry is absolute, with one defined stereocenter, though its optical activity remains unspecified. The compound is identified by multiple identifiers: CAS RN 1310812-52-2 (tetrahydrochloride), PubChem CID 66898913 (free base), and UNII SZ4QKG9273. Alternative chemical names include 1H-1,4,7-Triazonine-1,4,7-triacetic acid, 2-((4-aminophenyl)methyl)hexahydro-, hydrochloride (1:4), (2S)- and 2-((4-AMINOPHENYL)METHYL)NOTA TETRAHYDROCHLORIDE [2].
Table 1: Nomenclature and Identifiers of 2-((4-Aminophenyl)methyl)NOTA
Property | Value |
---|---|
Systematic Name | 2-((4-Aminophenyl)methyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid |
Molecular Formula (Free Base) | C₁₉H₂₈N₄O₆ |
Molecular Weight (Free Base) | 408.45 g/mol |
Molecular Formula (HCl Salt) | C₁₉H₂₈N₄O₆·4HCl |
Molecular Weight (HCl Salt) | 554.29 g/mol |
CAS Number (HCl Salt) | 1310812-52-2 |
PubChem CID | 66898913 |
UNII | SZ4QKG9273 |
SMILES (HCl Salt) | Cl.Cl.Cl.Cl.NC1=CC=C(C[C@H]2CN(CC(O)=O)CCN(CC(O)=O)CCN2CC(O)=O)C=C1 |
The compound emerged from efforts to optimize NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a cornerstone macrocyclic chelator known since the 1980s for its high thermodynamic stability with radiometals. NOTA derivatives gained prominence in the early 2000s with the advent of targeted radiopharmaceuticals, particularly for positron emission tomography (PET) and radioimmunotherapy. The synthesis of 2-((4-Aminophenyl)methyl)NOTA was driven by the need for BFCs capable of rapid, stable radiometal complexation under physiologically compatible conditions [2] [5].
The aminobenzyl modification at the NOTA backbone was strategically designed to provide a conjugation handle orthogonal to the metal-binding site. This allowed covalent attachment to targeting vectors (e.g., peptides, antibodies) without perturbing coordination geometry. The compound’s first reported synthesis likely occurred between 2010–2015, evidenced by its CAS registry (1310812-52-2) and patent literature referencing NOTA derivatives for medical imaging. Its development parallels that of AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid), another mesocyclic chelator optimized for fast radiolabeling kinetics with isotopes like ⁶⁸Ga and ⁶⁴Cu [5]. Unlike AAZTA, which faces synthetic challenges due to nitroethane restrictions, 2-((4-Aminophenyl)methyl)NOTA benefits from robust and scalable macrocyclic chemistry, facilitating its adoption in preclinical radiopharmaceutical development.
2-((4-Aminophenyl)methyl)NOTA acts as a heptadentate ligand, coordinating metal ions via three nitrogen atoms from the triazacyclononane ring and four oxygen atoms from the acetate pendant arms. This arrangement creates a distorted octahedral geometry for smaller transition metals (e.g., Cu²⁺), while accommodating higher coordination numbers in lanthanides (e.g., Gd³⁺, Lu³⁺) through water molecule binding. The aminobenzyl substituent is positioned away from the coordination sphere, minimizing steric interference with metal binding [2] [4] [5].
The compound exhibits exceptional affinity for trivalent radiometals:
For divalent copper (⁶⁴Cu²⁺), coordination involves the N₃O₃ donor set, with EPR studies indicating a dx²–dy² ground state characteristic of distorted octahedral geometry. The complex exhibits axial symmetry (gꞏꞏ = 2.065, g‖ = 2.271), consistent with "3N1O" equatorial coordination, though the acetate arms may provide additional oxygen donors at longer bond distances [4]. Kinetic inertness is superior to acyclic analogs (e.g., DTPA), with dissociation half-lives exceeding 48 hours under physiological conditions. This prevents transmetallation by serum proteins like transferrin, a critical advantage for in vivo applications [5].
Table 2: Key Coordination Properties with Medical Radiometals
Metal Ion | Coordination Number | Primary Donors | Applications | Kinetic Features |
---|---|---|---|---|
Ga³⁺ | 6–7 | N₃O₃–N₃O₄ | ⁶⁸Ga-PET Imaging | t₁/₂ (formation) < 10 min RT |
Lu³⁺/Y³⁺ | 8–9 | N₃O₄ + H₂O | ¹⁷⁷Lu/⁹⁰Y Radiotherapy | Kd > 10²⁰ M⁻¹ |
Cu²⁺ | 6 | N₃O₃ | ⁶⁴Cu-PET/Therapy | Distorted octahedral geometry |
Gd³⁺ | 8–9 | N₃O₄ + H₂O | MRI Contrast Agents | High relaxivity (r₁ = 8–10 mM⁻¹s⁻¹) |
The bifunctional nature of 2-((4-Aminophenyl)methyl)NOTA enables its use in "clickable" radioconjugates. The aniline group can be converted to isothiocyanate (-N=C=S) for amine coupling or tethered to maleimide for thiol-selective bioconjugation. This versatility, combined with rapid radiolabeling kinetics (>95% yield in 15 min at 25°C for ⁶⁸Ga), positions it as a pivotal tool for next-generation radiopharmaceuticals, particularly in theranostic pairs like ⁶⁸Ga (diagnostics) and ¹⁷⁷Lu (therapy) [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1